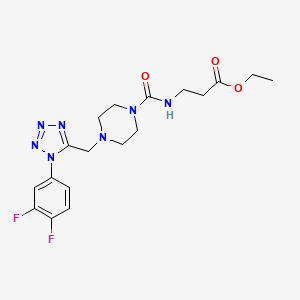

ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N7O3/c1-2-30-17(28)5-6-21-18(29)26-9-7-25(8-10-26)12-16-22-23-24-27(16)13-3-4-14(19)15(20)11-13/h3-4,11H,2,5-10,12H2,1H3,(H,21,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBMTZRDFXODPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.

Piperazine Derivative Formation: The tetrazole derivative is then reacted with piperazine to form the piperazine-tetrazole intermediate.

Esterification: The final step involves the esterification of the intermediate with ethyl 3-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of tetrazole derivatives as microtubule destabilizers, which are crucial in cancer treatment. A series of compounds similar to ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate were synthesized and evaluated for their anticancer activity. For instance, one study reported that certain tetrazole derivatives exhibited significant potency against various cancer cell lines such as SGC-7901, A549, and HeLa cells by inhibiting tubulin polymerization and disrupting microtubules .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6 | SGC-7901 | 5.2 | Inhibition of tubulin polymerization |

| Compound 31 | A549 | 7.4 | Microtubule disorganization |

| Compound 62 | HeLa | 6.8 | G2/M phase arrest |

Anti-inflammatory Properties

Tetrazole derivatives have also been studied for their anti-inflammatory effects. Research has shown that compounds with tetrazole moieties can significantly reduce inflammation in animal models. For example, a specific tetrazole compound was found to exhibit anti-inflammatory activity comparable to standard treatments like phenylbutazone .

Table 2: Anti-inflammatory Activity of Tetrazole Compounds

| Compound ID | Model Used | Dose (mg/kg) | Inhibition (%) | Comparison Drug |

|---|---|---|---|---|

| Compound 61 | Carrageenan-induced edema | 50 | 70 | Diclofenac sodium |

| Compound 62 | Paw edema model | 5 | 65 | Phenylbutazone |

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been explored extensively. A study demonstrated that certain tetrazole compounds exhibited notable antimicrobial activity against various pathogens. The disc diffusion method showed significant zones of inhibition for these compounds, indicating their potential as new antimicrobial agents .

Table 3: Antimicrobial Activity of Tetrazole Derivatives

| Compound ID | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound 108 | Escherichia coli | 15 |

| Compound 109 | Staphylococcus aureus | 18 |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a series of tetrazole-based compounds were tested against human cancer cell lines. The results indicated that the compound similar to this compound showed promising results in reducing cell viability and inducing apoptosis in cancer cells through the disruption of microtubule dynamics.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies using rat models demonstrated that a specific tetrazole derivative significantly reduced paw edema when administered at a dose of 50 mg/kg. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The difluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on key features: piperazine linkers , fluorinated aryl groups , heterocyclic cores , and ester/amide functionalities .

Limitations and Advantages

- Advantages :

- Limitations :

Biological Activity

Ethyl 3-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate, with the CAS number 1049461-09-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C₁₈H₂₃F₂N₇O₃

- Molecular Weight : 423.4 g/mol

- Structure : The compound features a piperazine ring, a tetrazole moiety, and a difluorophenyl group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in pain modulation and inflammation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Research has shown that compounds with similar structural motifs can act as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these endocannabinoids, which can modulate pain and inflammation pathways .

Analgesic Effects

Studies have demonstrated that FAAH inhibitors can significantly reduce pain responses in animal models. For instance, compounds similar to this compound have been shown to:

- Reduce thermal hyperalgesia in models of acute inflammatory pain.

- Diminish tactile allodynia in neuropathic pain models .

These effects suggest that this compound may possess analgesic properties, potentially useful for treating chronic pain conditions.

Anti-inflammatory Activity

In addition to analgesic effects, the compound's potential anti-inflammatory activity has been noted. Similar compounds have been observed to attenuate inflammatory responses by modulating cytokine release and reducing oxidative stress markers in various experimental models .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.